Scientific Field: Organic Electronics
Application Summary: 2-Bromo-5-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications.
Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5%.
Scientific Field: Medicinal Chemistry
Application Summary: 2-Bromo-5-fluorobenzonitrile is used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications.
Methods of Application: The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines.
Results or Outcomes: The synthesized quinazolines have shown potential in antitumor and anti-inflammatory applications.
2-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula CHBrFN. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. This compound is characterized by its aromatic nature and the presence of both halogen and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Research indicates that 2-bromo-5-fluorobenzonitrile exhibits significant biological activity. It has been identified as a precursor in the synthesis of various pharmaceuticals, particularly those targeting antitumor and anti-inflammatory pathways . Its unique halogen substitutions may enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Several methods have been developed for synthesizing 2-bromo-5-fluorobenzonitrile:
2-Bromo-5-fluorobenzonitrile finds applications in several fields:
Studies involving 2-bromo-5-fluorobenzonitrile have focused on its interactions with various nucleophiles and electrophiles, elucidating its reactivity patterns. The compound's halogen substituents significantly affect its reactivity, making it an interesting subject for mechanistic studies in organic chemistry.
Several compounds share structural similarities with 2-bromo-5-fluorobenzonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Bromo-3-fluorobenzonitrile | Bromine at position 4, Fluorine at 3 | Different substitution pattern affects reactivity |
3-Bromo-4-fluorobenzonitrile | Bromine at position 3, Fluorine at 4 | May exhibit different biological activity due to substitution |
5-Chloro-2-fluorobenzonitrile | Chlorine instead of Bromine | Altered electronic properties due to chlorine vs. bromine |
2-Bromo-4-fluorobenzonitrile | Bromine at position 2, Fluorine at 4 | Different steric hindrance affecting reaction outcomes |
The distinct positioning of halogens and the presence of the nitrile group contribute to the unique chemical behavior and potential applications of each compound.
The synthesis of 2-bromo-5-fluorobenzonitrile can be accomplished through a two-step process involving formation of an amino intermediate followed by diazotization and bromination. This approach strategically incorporates both halogen substituents with precise regioselectivity.
In the initial phase, 5-fluorobenzonitrile undergoes nitration using a mixture of HNO₃/H₂SO₄ at temperatures below 25°C. This controlled reaction introduces a nitro group at the position ortho to the nitrile function. The resulting 5-fluoro-2-nitrobenzonitrile is then subjected to catalytic hydrogenation using Raney nickel catalyst, which efficiently reduces the nitro group to an amine, yielding 5-fluoro-2-aminobenzonitrile.
The second phase employs classical Sandmeyer chemistry, where the amino functionality serves as a directing group for introducing bromine. The 5-fluoro-2-aminobenzonitrile is treated with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) to generate a diazonium salt intermediate. Subsequent addition of copper(I) bromide (CuBr) facilitates the replacement of the diazonium group with bromine, completing the synthesis of 2-bromo-5-fluorobenzonitrile.
This synthetic pathway offers excellent regioselectivity and typically produces material of high purity. However, the multiple steps increase overall process complexity and generate more chemical waste compared to direct bromination methods. The approach is particularly valuable when precise control over the substitution pattern is required.
An alternative patent-derived synthetic route begins with ortho-fluorobenzoyl chloride and proceeds through amidation, dehydration, and bromination steps. This approach offers advantages in terms of scalability and environmental considerations.
In the first step, ortho-fluorobenzoyl chloride undergoes amidation with ammonia to form ortho-fluorobenzamide. This intermediate is then subjected to dehydration using either thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), resulting in the formation of ortho-fluorobenzonitrile with yields approaching 82%.
The final bromination step employs C₅H₆Br₂N₂O₂ in 75-90% sulfuric acid as the reaction medium. This reaction introduces bromine at the para position relative to the fluorine substituent, yielding 2-bromo-5-fluorobenzonitrile. The complete synthetic sequence is represented in the following reaction scheme:
o-Fluoro-benzoyl chloride + NH₃ → o-Fluorobenzamideo-Fluorobenzamide + SOCl₂/POCl₃ → o-Fluorobenzonitrileo-Fluorobenzonitrile + C₅H₆Br₂N₂O₂ (in 75-90% H₂SO₄) → 2-Bromo-5-fluorobenzonitrile
A notable advantage of this method is the potential for recycling the sulfuric acid reaction medium. After extraction with dichloromethane, the sulfuric acid phase can be reused for subsequent batches, enabling at least three cycles of use without significant loss of efficiency. This approach enhances the sustainability profile of the synthesis by reducing waste generation and lowering production costs.
Controlling regioselectivity during bromination represents a crucial aspect of 2-bromo-5-fluorobenzonitrile synthesis. The positional outcome of electrophilic aromatic bromination is governed by both electronic factors and reaction conditions, with temperature playing a particularly important role.
Studies on electrophilic aromatic bromination have established clear regioselectivity patterns based on the electronic nature of existing substituents. π-Donor substituents direct electrophilic bromination preferentially in the order of para > ortho > meta, while π-acceptor substituents direct in the sequence meta > ortho > para. The fluorine substituent presents an interesting case due to its competing electronic effects.
Temperature control during bromination has been demonstrated to significantly influence regioselectivity. When conducted at the lowest effective temperature, electrophilic aromatic bromination exhibits high selectivity for the para position relative to strong activating substituents. For instance, bromination of compounds containing methoxyl or tert-butyldimethylsilyloxyl groups at low temperatures yields predominantly para-substituted products. As reaction temperature increases, this selectivity diminishes because higher thermal energy enables effective collisions at multiple positions on the aromatic ring.
Research has shown that this principle is valuable in the synthesis of complex natural products. For example, the regiospecific electrophilic aromatic bromination of compound 21 at minimal effective temperature afforded isomer 22a exclusively in 92% yield, facilitating the total synthesis of antitumor antibiotic lemonomycin amide. Similar regioselective brominations have enabled the synthesis of renieramycin and jorumycin alkaloids, highlighting the synthetic utility of controlled bromination conditions.
The Suzuki-Miyaura coupling represents one of the most versatile transformations of 2-bromo-5-fluorobenzonitrile, enabling the formation of complex biaryl structures through carbon-carbon bond formation. This palladium-catalyzed reaction couples our target compound with organoboron reagents (typically boronic acids or esters) under basic conditions.
The reaction mechanism involves a sequence of oxidative addition, transmetallation, and reductive elimination steps. The catalytic cycle begins with the oxidative addition of palladium(0) into the carbon-bromine bond of 2-bromo-5-fluorobenzonitrile. This is followed by transmetallation with the activated organoboron species and concludes with reductive elimination to form the new carbon-carbon bond while regenerating the palladium catalyst.
A generalized Suzuki-Miyaura coupling with 2-bromo-5-fluorobenzonitrile can be represented as:
2-Bromo-5-fluorobenzonitrile + R-B(OH)₂ → 2-(R)-5-fluorobenzonitrile + HO-B(OH)
Where R typically represents aryl, heteroaryl, or alkenyl groups.
The reaction conditions usually involve a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃), phosphine ligands, a base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄), and appropriate solvents such as THF, DMF, dioxane, or aqueous mixtures. Modern catalyst systems featuring specialized phosphine ligands have significantly expanded the scope and efficiency of these couplings.
Table 1. Suzuki-Miyaura Coupling Performance with 2-Bromo-5-fluorobenzonitrile
Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
2-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 83 |
Phenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 76 |
4-Acetylphenyl | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 72 |
3-Pyridyl | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 70 | 68 |
The electronic properties of 2-bromo-5-fluorobenzonitrile significantly influence its reactivity in Suzuki-Miyaura couplings. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the reactivity of the carbon-bromine bond toward oxidative addition, facilitating the initial step of the catalytic cycle. However, these same electronic effects can sometimes complicate the transmetallation step, necessitating optimized reaction conditions for challenging coupling partners.
The Buchwald-Hartwig amination provides a powerful method for transforming 2-bromo-5-fluorobenzonitrile into valuable amino derivatives through the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals and functional materials.
In this transformation, 2-bromo-5-fluorobenzonitrile reacts with primary or secondary amines to form the corresponding N-arylated products. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the new carbon-nitrogen bond.
2-Bromo-5-fluorobenzonitrile + R₂NH → 2-(R₂N)-5-fluorobenzonitrile + HBr
The efficiency of Buchwald-Hartwig aminations depends critically on the ligand employed. Several generations of ligands have been developed to address various challenges in C-N bond formation. Early systems utilized BINAP or P(o-tol)₃, while more recent developments include specialized biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos, which enhance reaction scope and efficiency.
The electronic characteristics of 2-bromo-5-fluorobenzonitrile make it particularly well-suited for Buchwald-Hartwig aminations. The electron-withdrawing nitrile and fluorine substituents activate the carbon-bromine bond toward oxidative addition, which is frequently the rate-determining step in these reactions. However, these same electronic factors can impact the subsequent steps of the catalytic cycle, requiring careful optimization of reaction parameters.
One notable application of this chemistry involves the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diode (OLED) technology. 2-Bromo-5-fluorobenzonitrile serves as a key building block in the preparation of 2-phenoxazine-5-acridine-benzonitrile through sequential nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions. The resulting OLED devices exhibit impressive performance metrics, including a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%.
The Sonogashira coupling enables the introduction of alkynyl substituents onto the 2-bromo-5-fluorobenzonitrile scaffold, creating valuable precursors for radiopharmaceuticals and functional materials. This palladium-catalyzed cross-coupling reaction, which typically employs copper as a co-catalyst, forms carbon-carbon bonds between 2-bromo-5-fluorobenzonitrile and terminal alkynes.
The reaction mechanism involves parallel catalytic cycles. In the palladium cycle, oxidative addition of the catalyst to the carbon-bromine bond in 2-bromo-5-fluorobenzonitrile occurs, followed by transmetallation with a copper acetylide (formed in the copper cycle) and reductive elimination to create the carbon-carbon bond. The copper cycle involves formation of the copper acetylide from the terminal alkyne and subsequent participation in the transmetallation step of the palladium cycle.
2-Bromo-5-fluorobenzonitrile + R-≡-H → 2-(R-≡)-5-fluorobenzonitrile + HBr
Traditional Sonogashira conditions employ a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) salt (typically CuI), an amine base (such as triethylamine or diisopropylethylamine), and appropriate solvents including THF, DMF, or acetonitrile. Recent advancements have led to copper-free variants that utilize specialized nitrogen-based ligands.
Particularly noteworthy are dipyridyl and dipyrimidyl palladium complexes that have demonstrated efficacy in copper-free Sonogashira couplings. These complexes can facilitate the reaction under milder conditions, including room temperature operation in N-methylpyrrolidinone (NMP) with tetra-n-butylammonium acetate as the base. Some systems even enable coupling in aqueous media in the presence of air, representing significant advances in green chemistry principles.
Table 2. Sonogashira Coupling Conditions with 2-Bromo-5-fluorobenzonitrile
Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 78 |
Phenylacetylene | Dipyridyl-Pd | TBAA | NMP | 25 | 72 |
TMS-acetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 85 |
Propargyl alcohol | Pd(PPh₃)₄/CuI | DIPEA | DMF | 70 | 65 |
The unique combination of bromine, fluorine, and nitrile functionalities in 2-bromo-5-fluorobenzonitrile makes it particularly valuable in radiopharmaceutical synthesis. The compound serves as a versatile platform for incorporating radioactive isotopes such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C) through various cross-coupling strategies, enabling the development of novel PET imaging agents and targeted therapeutics.
The reactivity patterns of 2-bromo-5-fluorobenzonitrile are profoundly influenced by the electronic characteristics of its substituents. Understanding the interplay between resonance and inductive effects is crucial for predicting and controlling the compound's behavior in various chemical transformations.
Fluorine exhibits dual electronic effects that significantly impact aromatic reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs capable of participating in resonance, resulting in a moderate electron-donating mesomeric effect (+M). The balance between these competing effects varies depending on the position and context within the molecule.
Bromine displays a more moderate inductive withdrawing effect due to its lower electronegativity compared to fluorine. Its resonance donation capability is also weaker because of the poorer orbital overlap between bromine's larger 4p orbitals and carbon's 2p orbitals in the aromatic system. This electronic profile makes bromine a better leaving group in nucleophilic aromatic substitution reactions but less activating toward electrophilic aromatic substitution compared to hydrogen.
The nitrile group contributes significant electron withdrawal through both inductive and resonance mechanisms. Its linear geometry and extended π system make it particularly effective at stabilizing negative charges and destabilizing positive charges at ortho and para positions.
In electrophilic aromatic substitution reactions, the relative reactivity of halobenzenes compared to unsubstituted benzene (assigned a value of 1.0) follows an interesting pattern: PhF (0.18) > PhCl (0.064) ≈ PhBr (0.060) < PhI (0.12). This U-shaped trend reflects the varying balance between inductive and resonance effects across the halogen series.
For 2-bromo-5-fluorobenzonitrile, these electronic factors create a complex reactivity landscape:
The carbon-bromine bond is activated toward oxidative addition in palladium-catalyzed couplings due to the combined electron-withdrawing effects of both the fluorine and nitrile groups.
The relative rates of nucleophilic aromatic substitution at different positions are determined by the ability of substituents to stabilize negative charge in the Meisenheimer complex intermediate. The fluorine typically serves as the preferred leaving group due to its strong C-F bond being offset by exceptional stability of the fluoride anion.
In the context of further electrophilic substitution, the compound is generally deactivated, with the nitrile directing new substituents meta to itself, while fluorine exhibits a complex directing effect with strong para preference due to the dominant influence of its resonance effect at this position.
The presence of substituents at the ortho position in benzenoid compounds introduces significant steric effects that can dramatically alter chemical properties—a phenomenon known as the "ortho effect." In 2-bromo-5-fluorobenzonitrile, the bromine at position 2 (ortho to the nitrile group) creates steric interactions that influence various aspects of the compound's reactivity.
The ortho effect manifests in several ways in substituted aromatic compounds:
Acid-Base Properties: When carboxylic acid derivatives are prepared from ortho-substituted aromatics, their acidity is typically enhanced compared to meta or para isomers. This occurs because steric hindrance forces the carboxyl group to rotate out of the plane of the aromatic ring, reducing resonance stabilization and thereby increasing acidity. For fluorobenzoic acids, the pKa values clearly demonstrate this trend: ortho (3.3) < meta (4.3) < para (4.4).
Steric Inhibition of Protonation: In aniline derivatives, ortho substitution decreases basicity. Upon protonation, the nitrogen atom changes hybridization from sp² to sp³, creating unfavorable steric interactions with ortho substituents. This effect is evident in the basicity order: para-toluidine > meta-toluidine > aniline > ortho-toluidine.
Rotational Barriers: The steric interaction between ortho substituents can restrict rotation around carbon-carbon bonds, leading to atropisomerism in appropriately substituted systems. In 2-bromo-5-fluorobenzonitrile, the interaction between the bromine and the nitrile group is not sufficient to create resolvable rotamers but does impact the energy profile of rotational states.
Coordination Chemistry: When 2-bromo-5-fluorobenzonitrile derivatives are employed in metal coordination, the ortho bromine can create steric constraints that influence binding geometries and complex stability.
Table 3. pKa Values of Monosubstituted Benzoic Acids Demonstrating the Ortho Effect
Substituent | Ortho position | Meta position | Para position |
---|---|---|---|
H | 4.2 | 4.2 | 4.2 |
CH₃ | 3.9 | 4.3 | 4.4 |
F | 3.3 | 4.3 | 4.4 |
Cl | 2.9 | 3.8 | 4.0 |
Br | 2.8 | 3.8 | 4.0 |
NO₂ | 2.2 | 3.5 | 3.4 |
In palladium-catalyzed cross-coupling reactions, the ortho relationship between the bromine and nitrile groups in 2-bromo-5-fluorobenzonitrile can create a unique steric environment that influences catalyst binding and subsequent transformations. While potentially introducing challenges, this steric profile can also be leveraged to achieve selectivity in complex synthetic sequences.
The positional isomers of bromofluorobenzonitriles exhibit distinct reactivity profiles due to the different spatial arrangements of the three functional groups. Comparing 2-bromo-5-fluorobenzonitrile with its structural isomers provides valuable insights into position-dependent chemical behavior.
In electrophilic aromatic substitution reactions, the directing effects of the three substituents (bromine, fluorine, and nitrile) combine to create unique regioselectivity patterns:
In 2-bromo-5-fluorobenzonitrile, the electron-withdrawing nitrile group deactivates the ring and directs incoming electrophiles to the meta position (relative to itself). The fluorine has a complex directing effect due to its opposing inductive and resonance contributions. For electrophilic attack, positions 3 and 6 are relatively more reactive, though the overall reactivity is diminished compared to benzene.
A notable observation in disubstituted benzenes is that when a meta-directing group (like the nitrile) is positioned meta to an ortho/para-directing group (like fluorine), electrophiles often preferentially attack the ortho position relative to the meta-directing group rather than the para position. This phenomenon has been documented in nitration reactions of various meta-substituted compounds.
The differential reactivity in nucleophilic aromatic substitution (SNAr) also varies significantly among isomers:
For 2-bromo-5-fluorobenzonitrile, nucleophilic substitution typically occurs with fluorine displacement, particularly when strong nucleophiles are employed. The nitrile group at the ortho position relative to fluorine facilitates this process by stabilizing the Meisenheimer complex intermediate.
In contrast, isomers where the nitrile is not appropriately positioned to stabilize the negative charge development would show diminished reactivity toward nucleophilic substitution at the fluorine position.
Fluorine NMR spectroscopy provides a powerful tool for distinguishing between positional isomers of bromofluorobenzonitriles. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with the presence of bromine and nitrile substituents at different positions creating characteristic shifts. This spectroscopic technique, complemented by 2D NMR methods like COSY and NOESY, enables unambiguous structural assignment even in complex mixtures of isomers.
Table 4. Comparative Reactivity of Bromofluorobenzonitrile Isomers
Property/Reaction | 2-Bromo-5-fluorobenzonitrile | 4-Bromo-2-fluorobenzonitrile | 2-Bromo-4-fluorobenzonitrile |
---|---|---|---|
Electrophilic Aromatic Substitution | Moderate reactivity at positions 3 and 6 | Preferential substitution at position 5 | Substitution favored at position 5 |
Nucleophilic Aromatic Substitution | F displacement favored | Both F and Br displacement possible | F displacement dominant |
Oxidative Addition Rate (Pd catalysis) | High | Moderate | Moderate |
F-NMR Chemical Shift (ppm) | -114 to -117 | -107 to -110 | -112 to -115 |
The distinct reactivity patterns of these isomers make them valuable building blocks for diverse synthetic applications, with each isomer offering advantages for specific transformations based on its unique electronic and steric profile.
Irritant